2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone
Brand Name:
Vulcanchem
CAS No.:
132152-78-4
VCID:
VC0147187
InChI:
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H20N2O9
Molecular Weight:
360.32 g/mol
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucohydroximo-1,5-lactone
CAS No.: 132152-78-4
Cat. No.: VC0147187
Molecular Formula: C14H20N2O9
Molecular Weight: 360.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132152-78-4 |
|---|---|
| Molecular Formula | C14H20N2O9 |
| Molecular Weight | 360.32 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/t10-,11-,12-,13-/m1/s1 |
| Standard InChI Key | QHLGKFLFCWDLOA-FDYHWXHSSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator